3-(2-Fluoro-5-nitrophenyl)propanoicacid
Description
Significance of Fluoro- and Nitro-Substituted Aromatic Systems in Chemical Synthesis
The incorporation of fluorine and nitro groups into aromatic systems has profound implications for a molecule's reactivity and biological activity.
Fluorine Substitution: The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule. nih.gov Due to its high electronegativity, fluorine can modulate the acidity of nearby functional groups and influence metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and chemical stability of the compound. nih.gov
Nitro Group Substitution: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. researchgate.netstenutz.eu This property is extensively utilized in synthetic organic chemistry to direct the course of reactions and introduce a variety of functionalities. In medicinal chemistry, the nitro group can be a key pharmacophore, and its reduction in hypoxic environments is a strategy employed in the design of targeted therapies. ossila.com
The combination of both fluoro and nitro substituents on a phenyl ring, as seen in 3-(2-Fluoro-5-nitrophenyl)propanoic acid, creates a unique electronic environment that can be exploited in diverse chemical transformations and drug design strategies.
Historical Context of Phenylpropanoic Acid Scaffolds in Research
Phenylpropanoic acid and its derivatives have a rich history in chemical and pharmaceutical research. This structural motif is present in a wide range of natural products and synthetic compounds with diverse biological activities. Notably, the 2-arylpropanoic acid scaffold is a hallmark of the non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members like ibuprofen (B1674241) and naproxen. bldpharm.comchembeez.com Research has shown that the carboxylic acid group is often essential for their pharmacological activity, interacting with key residues in the active sites of enzymes like cyclooxygenase (COX). bldpharm.com
Over the decades, the phenylpropanoic acid scaffold has been extensively modified to explore a vast chemical space, leading to the discovery of compounds with antibacterial, anticonvulsant, and anticancer properties. chembeez.compharmaffiliates.com This enduring interest underscores the importance of the phenylpropanoic acid framework as a "privileged scaffold" in medicinal chemistry. chemsrc.comchemsrc.commdpi.com
Overview of 3-(2-Fluoro-5-nitrophenyl)propanoic Acid and its Closely Related Analogues in Academic Research
3-(2-Fluoro-5-nitrophenyl)propanoic acid is a specialized chemical entity that has found its primary role as a building block in organic synthesis. While extensive academic literature on this specific molecule is not widespread, its structural components suggest its utility in the synthesis of more complex molecules for various research applications.
Physicochemical Properties of 3-(2-Fluoro-5-nitrophenyl)propanoic acid:
| Property | Value |
| CAS Number | 1021389-14-9 |
| Molecular Formula | C9H8FNO4 |
| Molecular Weight | 213.16 g/mol |
| Melting Point | 109-110 °C |
Data sourced from publicly available chemical supplier information. appchemical.com
A number of closely related analogues of 3-(2-Fluoro-5-nitrophenyl)propanoic acid are commercially available, indicating their use in synthetic and medicinal chemistry research. These analogues often serve as starting materials or intermediates in the construction of larger, more complex molecules with potential biological activities. The strategic placement of the fluoro and nitro groups allows for a range of chemical modifications, making these compounds valuable tools for chemists.
The academic interest in such compounds lies in their potential to be elaborated into novel therapeutic agents or functional materials. The combination of the phenylpropanoic acid scaffold with the unique electronic properties imparted by the fluoro and nitro substituents makes this class of molecules a fertile ground for discovery.
Structure
3D Structure
Properties
Molecular Formula |
C9H8FNO4 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
3-(2-fluoro-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8FNO4/c10-8-3-2-7(11(14)15)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |
InChI Key |
OKDGAVZCEGWDJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCC(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Fluoro 5 Nitrophenyl Propanoic Acid and Its Key Analogues
Strategies for the Construction of the 3-(2-Fluoro-5-nitrophenyl)propanoic Acid Core
The formation of the fundamental 3-(2-fluoro-5-nitrophenyl)propanoic acid structure can be approached through various synthetic routes, primarily categorized into multi-step sequences from precursors and the functionalization of an existing aromatic ring.
Multi-Step Synthetic Sequences from Precursors
A common and versatile method for constructing the carbon skeleton of 3-(2-fluoro-5-nitrophenyl)propanoic acid is the malonic ester synthesis . This classical approach typically begins with a suitably substituted benzyl (B1604629) halide. In this case, 2-fluoro-5-nitrobenzyl bromide would serve as an ideal starting material.
The synthesis proceeds via the following conceptual steps:
Deprotonation of Diethyl Malonate: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to generate a nucleophilic enolate.
Alkylation: The enolate then undergoes a nucleophilic substitution reaction (SN2) with 2-fluoro-5-nitrobenzyl bromide. This step forms the crucial carbon-carbon bond, attaching the substituted benzyl group to the malonic ester framework.
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is subsequently hydrolyzed under acidic or basic conditions to yield a dicarboxylic acid. Upon heating, this intermediate readily undergoes decarboxylation to afford the final product, 3-(2-fluoro-5-nitrophenyl)propanoic acid. vedantu.comorgoreview.commasterorganicchemistry.comlibretexts.orgaskthenerd.com
Another potential multi-step approach involves the Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene. rug.nlnih.govresearchgate.netmdpi.comnih.gov For the synthesis of the target compound, this could involve the reaction of 1-bromo-2-fluoro-5-nitrobenzene with acrylic acid or one of its esters, followed by reduction of the resulting double bond.
| Starting Material | Key Reagents | Intermediate | Final Product |
| 2-Fluoro-5-nitrobenzyl bromide | Diethyl malonate, Sodium ethoxide, Acid/Heat | Diethyl 2-((2-fluoro-5-nitrophenyl)methyl)malonate | 3-(2-Fluoro-5-nitrophenyl)propanoic acid |
| 1-Bromo-2-fluoro-5-nitrobenzene | Acrylic acid ester, Palladium catalyst, Base | Ethyl 3-(2-fluoro-5-nitrophenyl)acrylate | 3-(2-Fluoro-5-nitrophenyl)propanoic acid |
Targeted Functionalization of Pre-existing Aromatic Rings
An alternative strategy involves starting with a pre-formed 3-phenylpropanoic acid derivative and introducing the required functional groups onto the aromatic ring. For instance, one could envision a synthesis starting from 3-(2-fluorophenyl)propanoic acid. The key challenge in this approach is the regioselective introduction of the nitro group at the 5-position.
Direct nitration of 3-(2-fluorophenyl)propanoic acid would likely lead to a mixture of isomers due to the directing effects of the fluorine and propanoic acid substituents. Therefore, this method often requires careful selection of nitrating agents and reaction conditions to achieve the desired regioselectivity. researchgate.netnih.govbeilstein-journals.orgrsc.org
Synthesis of 3-Amino-3-(2-fluoro-5-nitrophenyl)propionic Acid and its Derivatives
A significant analogue of the title compound is 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, a β-amino acid with potential applications in medicinal chemistry. Its synthesis involves the initial construction of a 3-amino-3-(2-fluorophenyl)propionic acid intermediate, followed by nitration and the application of protecting group strategies.
Preparation of 3-Amino-3-(2-fluorophenyl)propionic Acid Intermediate
A straightforward and efficient method for the synthesis of β-amino acids is a one-pot reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia (B1221849). chemicalbook.comgoogle.com For the preparation of the 3-amino-3-(2-fluorophenyl)propionic acid intermediate, this involves the condensation of 2-fluorobenzaldehyde (B47322) with malonic acid and ammonium (B1175870) acetate.
The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or butan-1-ol, under reflux conditions. chemicalbook.comgoogle.com The mechanism proceeds through the formation of an α,β-unsaturated acid intermediate, followed by the conjugate addition of ammonia and subsequent rearrangement to yield the β-amino acid.
| Aldehyde | Reagents | Solvent | Product |
| 2-Fluorobenzaldehyde | Malonic acid, Ammonium acetate | Ethanol or Butan-1-ol | 3-Amino-3-(2-fluorophenyl)propionic acid |
Nitration Reactions to Introduce the Nitro Group at Position 5
With the 3-amino-3-(2-fluorophenyl)propionic acid intermediate in hand, the next critical step is the regioselective introduction of a nitro group at the 5-position of the phenyl ring. This electrophilic aromatic substitution must be carefully controlled to achieve the desired isomer. The directing effects of the fluorine atom (ortho, para-directing) and the 3-aminopropionic acid side chain (meta-directing, although the amino group itself is ortho, para-directing, it is often protonated under nitrating conditions, becoming meta-directing) will influence the position of nitration.
Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed. The reaction temperature and the concentration of the nitrating agents are crucial parameters to control to avoid side reactions and ensure the desired regioselectivity.
Protecting Group Strategies: N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic Acid Synthesis
In peptide synthesis and other applications, it is often necessary to protect the amino group of the β-amino acid. The allyloxycarbonyl (Alloc) group is a valuable protecting group due to its stability under various conditions and its selective removal using palladium catalysts.
The synthesis of N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid is achieved by reacting the amino acid with allyl chloroformate in the presence of a base. researchgate.netnih.gov The base, typically sodium hydroxide (B78521) or a tertiary amine, serves to neutralize the hydrochloric acid that is formed during the reaction.
| Amino Acid | Protecting Agent | Base | Product |
| 3-Amino-3-(2-fluoro-5-nitrophenyl)propionic acid | Allyl chloroformate | Sodium hydroxide | N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid |
This protecting group strategy allows for the selective manipulation of other functional groups within the molecule while the amino group remains protected, facilitating its use as a building block in more complex syntheses.
Stereoselective Synthesis of Chiral Analogues
The introduction of chirality into analogues of 3-(2-fluoro-5-nitrophenyl)propanoic acid, particularly the corresponding β-amino acid, is of significant interest for the development of novel therapeutics. While a specific stereoselective synthesis for 3-amino-3-(2-fluoro-5-nitrophenyl)propanoic acid is not extensively detailed in the literature, several established asymmetric methodologies for the synthesis of chiral β-amino acids can be applied.
Catalytic asymmetric methods are at the forefront of producing enantioenriched β-amino acids. These methods often involve the hydrogenation of enamides or the use of biocatalysis. For instance, various approaches have been investigated for the synthesis of β-aryl-aminopropionic acid derivatives, including catalytic asymmetric hydrogenation of enamide intermediates and biocatalytic resolutions using acylases and lipases. One notable strategy involves an asymmetric cyclocondensation between an activated carboxylic acid and an N-sulfonyl aldimine, catalyzed by a chiral amidine-based catalyst to produce α-fluoro-β-lactams in a highly enantioenriched form. These lactams can then be opened by various nucleophiles to yield the desired α-fluoro-β-amino acid derivatives.
Another powerful approach is the use of chiral auxiliaries. For example, the diastereoselective fluorination of amide enolates can be achieved using a chiral auxiliary like (4R)-4-benzyl-2-oxazolidinone. Subsequent removal of the auxiliary provides access to enantiopure α-fluorocarboxylic acids and β-fluoroalcohols, which are precursors to the target chiral β-amino acids.
The following table outlines potential catalytic systems for the asymmetric synthesis of chiral β-amino acids that could be adapted for the synthesis of chiral 3-amino-3-(2-fluoro-5-nitrophenyl)propanoic acid.
| Catalyst Type | Reaction | Potential Application |
| Chiral Amidine-Based Catalyst | Asymmetric Cyclocondensation | Synthesis of enantioenriched α-fluoro-β-lactams as precursors. |
| Rhodium- or Ruthenium-based Catalysts | Asymmetric Hydrogenation | Hydrogenation of a suitable enamide precursor. |
| Lipases/Acylases | Kinetic Resolution | Resolution of a racemic mixture of the target amino acid or its ester. |
Solid-Phase Synthetic Approaches
Solid-phase synthesis offers a powerful platform for the high-throughput generation of compound libraries based on the 3-(2-fluoro-5-nitrophenyl)propanoic acid scaffold. This methodology facilitates the rapid assembly of diverse molecules by anchoring a starting material to a solid support, allowing for the easy removal of excess reagents and byproducts through simple filtration.
The amino acid analogue, 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, is a particularly versatile precursor for solid-phase synthesis. Its structure contains four points of diversity: the aromatic ring, the amino group, the carboxylic acid, and the benzylic position. This tetrafunctional nature allows for the generation of complex and diverse molecular scaffolds. For instance, the carboxylic acid can be anchored to a resin, leaving the amino group and the aromatic ring available for further functionalization. The nitro group on the aromatic ring can be reduced to an amine, providing an additional site for diversification. A similar compound, 3-amino-3-(2-nitrophenyl)propionic acid, has been utilized as a photosensitive linker in solid-phase synthesis, highlighting the utility of this class of molecules in creating cleavable constructs.
The integration of 3-(2-fluoro-5-nitrophenyl)propanoic acid and its amino analogue into combinatorial chemistry libraries allows for the systematic exploration of chemical space around this core structure. Using a "split-and-pool" strategy, vast numbers of discrete compounds can be synthesized on individual resin beads. For example, after anchoring the propanoic acid to a solid support, the aromatic ring's nitro group can be reduced and the resulting amine can be acylated with a diverse set of carboxylic acids. Subsequently, the original carboxylic acid can be cleaved from the resin, or further reactions can be performed if a suitable linker is used. The fluoro substituent can also influence the reactivity and properties of the resulting library members. A related building block, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been successfully employed in the solid-phase synthesis of various heterocyclic scaffolds, demonstrating the feasibility of using such multi-functionalized aromatic compounds in library generation.
The synthesis of resin-bound amides is a fundamental transformation in solid-phase chemistry. Starting with an amino-functionalized resin, 3-(2-fluoro-5-nitrophenyl)propanoic acid can be coupled using standard peptide coupling reagents to form a stable amide bond. This immobilizes the molecule onto the solid support, allowing for subsequent chemical modifications.
Common coupling reagents and conditions for this transformation are summarized in the table below.
| Coupling Reagent | Additive | Solvent |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DMF (Dimethylformamide) or DCM (Dichloromethane) |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | DMF |
Once the resin-bound amide is formed, further synthetic transformations can be carried out. For example, the nitro group can be reduced to an amine, which can then be acylated, sulfonylated, or used in the formation of heterocyclic rings. This approach allows for the generation of a library of compounds with a common core structure derived from 3-(2-fluoro-5-nitrophenyl)propanoic acid.
Alternative Synthetic Routes to Related Fluoro-Nitrophenyl Propanoic Acid Structures
The synthesis of constitutional isomers and related structures of 3-(2-fluoro-5-nitrophenyl)propanoic acid is important for structure-activity relationship (SAR) studies. These alternative synthetic routes often require different starting materials and strategic approaches.
An important analogue is 2-(3-fluoro-4-nitrophenyl)propionic acid. A plausible synthetic route to this compound starts from the commercially available 3-fluoro-4-nitrotoluene (B108573). The synthesis involves the transformation of the methyl group into a propionic acid moiety.
A common strategy for this type of transformation is the oxidation of the methyl group to a carboxylic acid, followed by chain extension. For instance, 3-fluoro-4-nitrotoluene can be oxidized to 3-fluoro-4-nitrobenzoic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. The resulting benzoic acid can then be converted to the corresponding acyl chloride and subjected to an Arndt-Eistert homologation to introduce the additional methylene (B1212753) group, ultimately yielding the desired propionic acid.
An alternative and more direct approach would involve the deprotonation of the benzylic position of 3-fluoro-4-nitrotoluene with a strong base, followed by reaction with a suitable electrophile to introduce the rest of the propionic acid chain. However, the presence of the nitro group can complicate such reactions.
A summary of a potential synthetic sequence is presented below:
| Step | Reaction | Reagents |
| 1 | Oxidation | KMnO4 or CrO3/H2SO4 |
| 2 | Acyl Chloride Formation | SOCl2 or (COCl)2 |
| 3 | Arndt-Eistert Homologation | CH2N2, then Ag2O/H2O |
Reactions Involving Nitrophenylacetylene Precursors
The synthesis of 3-(2-fluoro-5-nitrophenyl)propanoic acid and its analogs can be achieved through a multi-step process commencing with a nitrophenylacetylene precursor. This synthetic strategy hinges on the initial formation of a carbon-carbon bond between the aromatic ring and a two-carbon acetylenic unit, which is subsequently transformed into the desired propanoic acid side chain. A key reaction in this sequence is the Sonogashira coupling, a widely utilized cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
A plausible synthetic route begins with a suitably substituted haloaromatic compound, such as 1-bromo-2-fluoro-5-nitrobenzene or 1-iodo-2-fluoro-5-nitrobenzene. The higher reactivity of the carbon-iodine bond makes the iodo-substituted compound a more efficient substrate for the Sonogashira coupling. This starting material is then coupled with a protected acetylene, commonly ethynyltrimethylsilane, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions.
Following the successful coupling to form 1-((trimethylsilyl)ethynyl)-2-fluoro-5-nitrobenzene, the TMS protecting group is removed. This deprotection is typically achieved under mild conditions, for example, by treatment with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol (B129727), to yield the terminal alkyne, 2-fluoro-5-nitrophenylacetylene.
The final step in this synthetic sequence is the conversion of the terminal alkyne to the carboxylic acid. This transformation can be accomplished through oxidative cleavage of the carbon-carbon triple bond. orgoreview.comjove.comchemistrysteps.comquora.comwikipedia.orgmasterorganicchemistry.comchadsprep.comlibretexts.orgopenochem.org Strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) are effective for this purpose. orgoreview.comjove.comchemistrysteps.comquora.comwikipedia.orgmasterorganicchemistry.comchadsprep.comlibretexts.orgopenochem.org Treatment of 2-fluoro-5-nitrophenylacetylene with a basic solution of potassium permanganate, followed by an acidic workup, will cleave the triple bond to furnish the desired 3-(2-fluoro-5-nitrophenyl)propanoic acid. Alternatively, ozonolysis of the alkyne followed by an oxidative workup will also yield the target carboxylic acid. wikipedia.orgmasterorganicchemistry.comchadsprep.com
The following table outlines the key transformations in this synthetic methodology:
| Step | Reaction | Reactants | Reagents | Product |
|---|---|---|---|---|
| 1 | Sonogashira Coupling | 1-Iodo-2-fluoro-5-nitrobenzene, Ethynyltrimethylsilane | Pd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst (e.g., CuI), Base (e.g., triethylamine) | 1-((Trimethylsilyl)ethynyl)-2-fluoro-5-nitrobenzene |
| 2 | Deprotection | 1-((Trimethylsilyl)ethynyl)-2-fluoro-5-nitrobenzene | Tetrabutylammonium fluoride (TBAF) or K2CO3/Methanol | 2-Fluoro-5-nitrophenylacetylene |
This synthetic approach offers a versatile method for the preparation of 3-(2-fluoro-5-nitrophenyl)propanoic acid and its analogs, allowing for the introduction of various substituents on the aromatic ring through the appropriate choice of the initial haloaromatic starting material.
Chemical Transformations and Reaction Mechanisms of 3 2 Fluoro 5 Nitrophenyl Propanoic Acid Analogues
Reactions of the Carboxyl Group
The carboxylic acid moiety is a cornerstone of the molecule's reactivity, readily participating in classic transformations such as esterification and amide bond formation. These reactions are fundamental in modifying the molecule's properties and linking it to other chemical structures.
Esterification is a common reaction involving carboxylic acids, converting them into esters, which are often used as protecting groups or key intermediates in synthesis. chemguide.co.uk The reaction of 3-(2-fluoro-5-nitrophenyl)propanoic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride, yields the corresponding ester. chemguide.co.uk This process, known as Fischer esterification, is a reversible reaction where the equilibrium is typically shifted towards the product by removing water or using an excess of the alcohol. chemguide.co.uk
For instance, heating the acid with ethanol (B145695) and a catalytic amount of sulfuric acid produces ethyl 3-(2-fluoro-5-nitrophenyl)propanoate. The reaction rate and yield can be influenced by factors such as temperature, the molar ratio of alcohol to acid, and the structure of the alcohol. researchgate.netceon.rs Increasing the temperature and the alcohol concentration generally leads to a higher conversion rate and yield. ceon.rs
| Reactant | Reagent | Catalyst | Conditions | Product |
|---|---|---|---|---|
| 3-(2-Fluoro-5-nitrophenyl)propanoic acid | Ethanol (excess) | H₂SO₄ (catalytic) | Heating/Reflux | Ethyl 3-(2-fluoro-5-nitrophenyl)propanoate |
The formation of an amide bond is one of the most crucial reactions in organic and medicinal chemistry, as it forms the backbone of peptides and proteins. researchgate.netnih.gov The carboxyl group of 3-(2-fluoro-5-nitrophenyl)propanoic acid can be coupled with an amine to form an amide. However, this reaction does not typically occur by simply mixing the acid and amine; the carboxylic acid must first be "activated". luxembourg-bio.com
Activation converts the hydroxyl part of the carboxyl group into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com This is commonly achieved using coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which then readily reacts with the amine to yield the amide. This methodology is central to peptide synthesis, where amino acids are sequentially linked together. researchgate.net The use of such reagents prevents racemization when dealing with chiral centers. luxembourg-bio.com
| Coupling Reagent | Abbreviation | Mechanism of Action |
|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Forms a reactive O-acylisourea intermediate. |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Forms a reactive acyl-uronium species. |
| Thionyl chloride | SOCl₂ | Converts the carboxylic acid to a highly reactive acyl chloride. |
Transformations Involving the Nitro Group
The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.
The reduction of an aromatic nitro group to an amino group (an aniline (B41778) derivative) is a fundamental transformation in organic synthesis. wikipedia.org This reaction dramatically alters the electronic properties of the molecule, converting a strongly deactivating group into a strongly activating one. A variety of methods exist for this reduction, offering different levels of chemoselectivity. commonorganicchemistry.com
Commonly employed methods include:
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com It is often a clean and efficient method but may also reduce other functional groups.
Metal-Acid Systems: Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid) are classic and robust methods for nitro group reduction. commonorganicchemistry.comgoogle.com These are often preferred for their selectivity, leaving other reducible groups intact. commonorganicchemistry.com
Transfer Hydrogenation: Formic acid or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst, avoiding the need for handling gaseous hydrogen. organic-chemistry.org
The resulting 3-(5-amino-2-fluorophenyl)propanoic acid is a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals.
| Reagent/System | Typical Conditions | Advantages | Potential Drawbacks |
|---|---|---|---|
| H₂ / Pd/C | Pressurized H₂, solvent (e.g., EtOH, EtOAc) | High yield, clean byproducts (H₂O). | Can reduce other functional groups (alkenes, etc.); requires specialized equipment. |
| Fe / HCl or AcOH | Refluxing in acid | Inexpensive, high chemoselectivity. | Requires stoichiometric metal, acidic workup. |
| SnCl₂ / HCl | Concentrated HCl, often at room temp. | Mild conditions, good for sensitive substrates. | Tin waste products can be problematic. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild, can be selective for one of multiple nitro groups. | Often requires phase-transfer catalyst. |
The nitro group exerts a profound influence on the reactivity of the phenyl ring. As a potent electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution. Conversely, and more significantly for this molecule, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.org
For an SNAr reaction to occur, two conditions are generally required: the presence of a good leaving group (like the fluorine atom) and strong electron-withdrawing groups positioned ortho or para to that leaving group. wikipedia.orgmasterorganicchemistry.com In 3-(2-fluoro-5-nitrophenyl)propanoic acid, the nitro group is in the para position relative to the fluorine atom. This positioning is ideal for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms when a nucleophile attacks the carbon atom bearing the fluorine. wikipedia.org This stabilization, achieved through resonance delocalization of the negative charge onto the oxygen atoms of the nitro group, dramatically lowers the activation energy for the reaction and facilitates the displacement of the fluoride (B91410) ion. wikipedia.orgmasterorganicchemistry.com
Reactions at the Fluoro-Substituted Phenyl Ring
The primary reaction occurring at the fluoro-substituted phenyl ring is the aforementioned Nucleophilic Aromatic Substitution (SNAr), where the fluorine atom is displaced by a nucleophile. nih.govbeilstein-journals.org The activation provided by the para-nitro group makes the fluorine atom an excellent leaving group in this context. masterorganicchemistry.comnih.gov
A wide range of nucleophiles can participate in this reaction, allowing for the introduction of diverse functionalities onto the aromatic ring. This makes analogues of 3-(2-fluoro-5-nitrophenyl)propanoic acid versatile precursors for a variety of target molecules. nih.gov The reaction proceeds readily with oxygen, nitrogen, and sulfur-based nucleophiles. nih.govbeilstein-journals.org
| Nucleophile | Reagent Example | Product Functional Group | Resulting Compound Structure (Aryl Portion) |
|---|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Ether | 2-Methoxy-5-nitrophenyl |
| Amine | Ammonia (B1221849) (NH₃) or Morpholine | Amine | 2-Amino-5-nitrophenyl or 2-Morpholino-5-nitrophenyl |
| Thiolate | Sodium thiophenoxide (NaSPh) | Sulfide | 2-(Phenylthio)-5-nitrophenyl |
| Hydroxide (B78521) | Potassium hydroxide (KOH) | Phenol | 2-Hydroxy-5-nitrophenyl |
Nucleophilic Substitution of Fluorine
The benzene (B151609) ring in 2-fluoro-5-nitrophenyl derivatives is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. This effect is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the fluorine atom at the C-2 position is susceptible to displacement by various nucleophiles.
Research on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates that the fluorine atom can be readily substituted by oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.gov These reactions typically proceed under heating in the presence of a base. For instance, reactions with alcohols (methanol, ethanol) can be carried out using the alcohol as the solvent with a base like potassium hydroxide. beilstein-journals.org For nucleophiles like phenols, thiophenols, and amines, heating with a milder base such as potassium carbonate in a polar aprotic solvent like DMF has proven effective. beilstein-journals.orgnih.gov This reactivity is a cornerstone for creating libraries of compounds where the fluorine atom is replaced by a wide array of functional groups, thereby modulating the molecule's properties.
Table 1: Examples of Nucleophilic Aromatic Substitution of Fluorine Note: Data based on reactions with the analogue 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
| Nucleophile | Reagent/Conditions | Product Type |
| Methoxide | MeOH, KOH, reflux | Methoxy-substituted arene |
| Ethanethiolate | Thiophenol, K2CO3, DMF, heat | Thiophenyl ether derivative |
| Diethylamine | Diethylamine, K2CO3, DMF, heat | N,N-Diethylaniline derivative |
Influence of Fluorine on Ortho/Para Directing Effects
In electrophilic aromatic substitution (EAS) reactions, substituents on a benzene ring direct incoming electrophiles to specific positions. The directing influence is a result of a balance between inductive and resonance effects.
The fluorine atom, like other halogens, exhibits a dual nature. It is highly electronegative, exerting a strong electron-withdrawing inductive effect that deactivates the ring towards electrophilic attack. khanacademy.orglibretexts.org However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a π-donating effect). libretexts.orgmasterorganicchemistry.com This resonance effect increases the electron density at the ortho and para positions.
Derivatization Strategies
The functional groups present in 3-(2-fluoro-5-nitrophenyl)propanoic acid analogues serve as handles for extensive derivatization, enabling the synthesis of complex molecules and chemical libraries.
Synthesis of Heterocyclic Scaffolds (e.g., Dihydroquinazolinones)
The scaffold of 3-(2-fluoro-5-nitrophenyl)propanoic acid is a valuable precursor for constructing biologically relevant heterocyclic systems. A key strategy involves utilizing the various functional groups in a sequential manner. For example, an analogue, 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, has been effectively used in the solid-phase synthesis of dihydroquinazolin-2(1H)-one derivatives. nih.gov
The general synthetic approach involves several steps:
Reduction of the Nitro Group: The nitro group is first reduced to an amine. A common reagent for this transformation is tin(II) chloride dihydrate (SnCl2·2H2O) in a solvent like DMF. nih.gov
Intramolecular Cyclization: The newly formed aniline can then participate in cyclization reactions. For the synthesis of dihydroquinazolinones, the amino group can react with an activating agent like carbonyldiimidazole (CDI), followed by intramolecular attack to form the heterocyclic ring. nih.gov
Further Functionalization: The fluorine atom and the propanoic acid side chain can be used as points for introducing further diversity into the scaffold, either before or after the formation of the heterocyclic core. nih.gov
This strategy highlights the utility of the 2-fluoro-5-nitrophenyl scaffold in combinatorial chemistry for generating libraries of complex heterocyclic compounds. nih.gov
Formation of Hydrazide-Hydrazone Derivatives
The carboxylic acid functional group is a common starting point for derivatization. A well-established transformation is its conversion into hydrazide-hydrazones. nih.govmdpi.com This two-step process significantly enhances the structural complexity and potential biological activity of the parent molecule.
The synthesis proceeds as follows:
Hydrazide Formation: The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester) and then treated with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) in a solvent like ethanol under reflux. This reaction substitutes the alkoxy group of the ester with a hydrazinyl group (-NHNH2) to form the corresponding acid hydrazide.
Hydrazone Formation: The resulting hydrazide is then condensed with a variety of aldehydes or ketones. mdpi.com This reaction, typically carried out in an alcoholic solvent, forms a C=N bond, yielding the final hydrazide-hydrazone derivative. mdpi.com
This synthetic route allows for the introduction of a wide range of aryl or alkyl substituents from the corresponding aldehydes or ketones, making it a powerful tool for creating diverse molecular libraries. nih.govacs.org
Table 2: General Scheme for Hydrazide-Hydrazone Synthesis
| Step | Reactants | Key Reagents | Product |
| 1. Hydrazide Formation | Carboxylic Acid Ester | Hydrazine Hydrate | Acid Hydrazide |
| 2. Hydrazone Formation | Acid Hydrazide, Aldehyde/Ketone | Acid/Base Catalyst (optional) | Hydrazide-Hydrazone |
Functional Group Interconversions for Library Synthesis
Functional group interconversion (FGI) is a key strategy in medicinal chemistry for the systematic modification of a lead compound to explore the structure-activity relationship (SAR). imperial.ac.uk The 3-(2-fluoro-5-nitrophenyl)propanoic acid scaffold offers multiple sites for such modifications.
Key FGIs include:
Nitro Group Reduction: As mentioned, the nitro group can be readily reduced to an amine. This amine can then be further derivatized through acylation, sulfonylation, or diazotization, opening up a vast chemical space.
Carboxylic Acid Transformations: Beyond hydrazide formation, the carboxylic acid can be converted into amides (by reacting with various amines), esters, or reduced to a primary alcohol. Each new functional group provides an opportunity for further reactions.
Fluorine Substitution: As detailed in section 3.3.1, the activated fluorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different substituents on the aromatic ring.
These interconversions can be performed in various combinations to generate a large library of analogues from a single starting scaffold, facilitating the optimization of desired chemical or biological properties.
Advanced Analytical Characterization in Academic Research
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for probing the molecular structure of "3-(2-Fluoro-5-nitrophenyl)propanoic acid," offering insights into its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of "3-(2-Fluoro-5-nitrophenyl)propanoic acid." Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the propanoic acid chain and the aromatic ring. The methylene (B1212753) protons adjacent to the carboxylic acid and those adjacent to the aromatic ring would appear as triplets due to spin-spin coupling with each other. The aromatic protons would exhibit a more complex splitting pattern due to coupling with each other and with the fluorine atom. The proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR spectroscopy would complement the ¹H NMR data by showing distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons attached to the fluorine and nitro groups, and the aliphatic carbons of the propanoic acid chain would all be indicative of their specific electronic environments.
Table 1: Predicted ¹H NMR Spectral Data for 3-(2-Fluoro-5-nitrophenyl)propanoic acid (Note: This is a representation of expected data as specific experimental values are not publicly available)
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| COOH | > 10 | Broad Singlet | - |
| Aromatic CH | 7.5 - 8.5 | Multiplet | - |
| CH₂ (adjacent to ring) | ~ 3.0 | Triplet | ~ 7-8 |
| CH₂ (adjacent to COOH) | ~ 2.7 | Triplet | ~ 7-8 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of "3-(2-Fluoro-5-nitrophenyl)propanoic acid." In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed, confirming the molecular weight of the compound (213.16 g/mol ).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula (C₉H₈FNO₄). This is a critical step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide structural information. Expected fragmentation would involve the loss of the carboxylic acid group, the nitro group, and cleavage of the propanoic acid side chain.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "3-(2-Fluoro-5-nitrophenyl)propanoic acid." The IR spectrum would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies include a broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹), a sharp and strong C=O stretch from the carbonyl group (around 1700 cm⁻¹), N-O stretching vibrations from the nitro group (typically two bands around 1550 and 1350 cm⁻¹), and C-F stretching vibrations.
Table 2: Expected IR Absorption Bands for 3-(2-Fluoro-5-nitrophenyl)propanoic acid (Note: This is a representation of expected data as specific experimental values are not publicly available)
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Nitro Group | Asymmetric N-O Stretch | 1500 - 1560 |
| Nitro Group | Symmetric N-O Stretch | 1345 - 1385 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Fluoro Group | C-F Stretch | 1000 - 1400 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitrophenyl chromophore in "3-(2-Fluoro-5-nitrophenyl)propanoic acid" would result in characteristic absorption bands in the UV-Vis spectrum. The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic ring and the solvent used for analysis. This technique is particularly useful for quantitative analysis once a calibration curve has been established.
Chromatographic Methods for Purity and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of "3-(2-Fluoro-5-nitrophenyl)propanoic acid" and for separating it from any potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like "3-(2-Fluoro-5-nitrophenyl)propanoic acid." A reversed-phase HPLC method, typically employing a C18 column, would be suitable for this purpose. sielc.com
The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol). sielc.com The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The purity of the sample is determined by integrating the peak area of the main compound and any impurities detected, which are typically observed at different retention times. Method validation according to ICH guidelines would ensure the reliability of the results for linearity, accuracy, precision, and robustness. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds such as carboxylic acids, including 3-(2-Fluoro-5-nitrophenyl)propanoic acid, is often hindered by their low volatility and potential for thermal degradation in the GC inlet. To overcome these challenges, derivatization is a common and necessary step to convert the non-volatile acid into a more volatile derivative suitable for GC-MS analysis. nih.govresearchgate.net
The most frequent derivatization strategy for carboxylic acids is esterification, which converts the polar carboxyl group (-COOH) into a less polar and more volatile ester group. Methylation, to form the methyl ester, is a widely used approach. This can be achieved using various reagents such as diazomethane, or by heating with methanol (B129727) in the presence of an acidic catalyst. Another common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. researchgate.net
Once derivatized, the sample is injected into the GC system. The volatile derivative is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. thepharmajournal.com As the separated derivative elutes from the column, it enters the mass spectrometer. Here, it is ionized, typically by electron ionization (EI), which causes the molecule to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for the compound's identification. nist.gov
The mass spectrum of the derivatized 3-(2-Fluoro-5-nitrophenyl)propanoic acid would be interpreted by identifying the molecular ion peak (corresponding to the mass of the entire derivative) and the characteristic fragmentation patterns. These patterns provide structural information that, when compared with spectral libraries or known standards, confirms the identity of the analyte. thepharmajournal.com
Table 1: Illustrative GC-MS Data for Methyl 3-(2-fluoro-5-nitrophenyl)propanoate This data is hypothetical and serves as a representative example for analytical purposes.
| Parameter | Value | Description |
|---|---|---|
| Derivative | Methyl 3-(2-fluoro-5-nitrophenyl)propanoate | The product of methylation of the parent acid. |
| Retention Time (RT) | 12.5 min | The time taken for the compound to elute from the GC column under specific conditions. |
| Molecular Ion (M+) | m/z 227 | Corresponds to the mass of the intact methyl ester derivative. |
| Key Fragment Ion 1 | m/z 151 | Represents the loss of the propanoate methyl ester group, leaving the fluoronitrophenyl fragment. |
| Key Fragment Ion 2 | m/z 123 | Suggests a further loss of a nitro group fragment from the aromatic ring. |
| Key Fragment Ion 3 | m/z 74 | A common fragment indicating the presence of a methyl propanoate moiety. |
Chiroptical Techniques for Enantiomeric Purity (if applicable to chiral analogues)
The principles of stereochemistry are pertinent to derivatives of 3-(2-Fluoro-5-nitrophenyl)propanoic acid, as chiral analogues of this compound are known to exist, such as (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoic acid. appchemical.com When a molecule is chiral, it exists as a pair of non-superimposable mirror images called enantiomers. While enantiomers have identical physical properties like melting point and boiling point, they differ in their interaction with plane-polarized light, a property known as optical activity. The determination of the enantiomeric purity, or the relative amounts of each enantiomer in a mixture, is critical in many fields of chemical research.
Chiroptical techniques are a class of methods that exploit the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate chiral molecules. CD measures the difference in absorption of left- and right-handed circularly polarized light by a sample. Enantiomers will produce CD spectra that are mirror images of each other; where one enantiomer shows a positive peak (a positive Cotton effect), the other will show a negative peak of equal magnitude at the same wavelength. This allows for the qualitative identification of which enantiomer is present and, with calibration, the quantitative determination of enantiomeric excess.
While CD spectroscopy is a primary chiroptical tool, other analytical methods are also essential for assessing enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used separatory technique that employs a chiral stationary phase to physically separate the enantiomers, allowing for their individual quantification. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can be used to distinguish between enantiomers, as the resulting diastereomeric complexes will have distinct NMR spectra. rsc.org The selection of a specific technique often depends on the nature of the compound and the research objectives.
Table 2: Representative Circular Dichroism Data for Chiral Analogues This data is hypothetical, illustrating the expected mirror-image relationship between the CD spectra of two enantiomers of a chiral analogue.
| Wavelength (nm) | Molar Ellipticity [θ] of (R)-enantiomer | Molar Ellipticity [θ] of (S)-enantiomer |
|---|---|---|
| 210 | +15,000 | -15,000 |
| 235 | 0 | 0 |
| 250 | -12,000 | +12,000 |
| 280 | +8,000 | -8,000 |
Computational and Theoretical Investigations
Molecular Modeling and Docking Studies for Structure-Activity Relationships
Molecular modeling and docking are indispensable techniques in modern drug discovery, allowing researchers to visualize and predict how a molecule like 3-(2-Fluoro-5-nitrophenyl)propanoic acid might interact with macromolecular targets such as proteins and enzymes. These methods are foundational to understanding structure-activity relationships (SAR), which correlate a molecule's three-dimensional structure with its biological effect.
Prediction of Binding Interactions with Macromolecular Targets
While specific docking studies on 3-(2-Fluoro-5-nitrophenyl)propanoic acid are not extensively documented in public literature, insights can be drawn from studies on analogous arylpropanoic acid derivatives, which are well-known for their anti-inflammatory and anticancer activities. humanjournals.comorientjchem.org These compounds frequently target enzymes like cyclooxygenases (COX-1 and COX-2) and matrix metalloproteinases (MMPs). nih.govmdpi.com
Molecular docking simulations of similar compounds, such as β-hydroxy-β-arylpropanoic acids and 2-(3-benzoylphenyl) propanoic acid derivatives, into the active sites of these enzymes have provided detailed pictures of potential binding modes. nih.govmdpi.com These studies reveal that the carboxylic acid group is often critical for binding, typically forming hydrogen bonds or ionic interactions with key amino acid residues like Arginine and Tyrosine in the enzyme's active site.
For 3-(2-Fluoro-5-nitrophenyl)propanoic acid, it is predicted that the propanoic acid moiety would serve as a primary binding anchor. The 2-fluoro-5-nitrophenyl ring would likely fit into a hydrophobic pocket within the target protein. The substituents on the ring play a significant role:
Nitro Group: The electron-withdrawing nitro group can form hydrogen bonds with polar residues or participate in electrostatic interactions, potentially enhancing binding affinity. thieme-connect.de
Fluorine Atom: The fluorine atom can modulate the electronic properties of the ring and form specific interactions, such as halogen bonds or favorable dipole interactions, with the protein backbone or side chains.
A hypothetical docking study of 3-(2-Fluoro-5-nitrophenyl)propanoic acid into a COX-2 active site might reveal the interactions detailed in the table below.
| Predicted Interaction Type | Moiety of Ligand | Potential Interacting Residue(s) in COX-2 |
| Hydrogen Bond / Ionic | Carboxylate (-COO⁻) | Arg120, Tyr355 |
| Hydrophobic Interaction | Phenyl Ring | Val523, Leu352, Phe518 |
| Hydrogen Bond | Nitro Group (-NO₂) | Ser530, His90 |
| Halogen Bond / Dipole | Fluorine (-F) | Backbone Carbonyls |
These predicted interactions provide a rational basis for its potential biological activity and guide the synthesis of derivatives with improved potency by modifying these key functional groups.
Conformational Analysis of Derivatives
The three-dimensional shape, or conformation, of a molecule is critical to its ability to bind to a biological target. Conformational analysis of 3-(2-Fluoro-5-nitrophenyl)propanoic acid and its derivatives involves studying the rotation around its single bonds to determine the most stable, low-energy shapes.
The presence of substituents, particularly fluorine, can significantly influence conformational preferences. d-nb.info Studies on other fluorinated molecules have shown that fluorine can alter the geometry of alkyl chains through stereoelectronic effects, such as hyperconjugation. mdpi.com For instance, in vicinal difluoroalkanes, a gauche conformation (where the fluorine atoms are approximately 60° apart) is often favored over an anti (180°) conformation. mdpi.com
In the case of 3-(2-Fluoro-5-nitrophenyl)propanoic acid, the key dihedral angles determining the side chain's conformation are those between the phenyl ring and the propanoic acid tail. Computational studies on similar molecules, like perfluoropropionic acid, reveal a complex interplay of forces that lead to multiple stable conformers, such as cis and gauche forms. mdpi.com The fluorine and nitro groups on the phenyl ring of the title compound would exert electronic effects that influence the rotational barrier of the C-C bonds in the propanoic acid chain, potentially favoring a bent or extended conformation depending on the specific interactions. Understanding these preferences is vital, as only specific conformations may fit optimally into an enzyme's active site. d-nb.info
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to model the electronic structure and reactivity of molecules. These methods provide deep insights that are often inaccessible through experimental means alone.
Electronic Structure and Reactivity Predictions
The electronic structure of 3-(2-Fluoro-5-nitrophenyl)propanoic acid is heavily influenced by its substituents. Both the fluorine atom and the nitro group are strongly electron-withdrawing, which significantly impacts the electron density distribution across the aromatic ring. mdpi.com
Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate key electronic properties:
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. A low LUMO energy, expected for this compound due to the nitro group, suggests it can act as a good electron acceptor (electrophile). researchgate.net
Electrostatic Potential (ESP) Map: An ESP map would visualize the electron-rich and electron-poor regions of the molecule. For this compound, the area around the nitro group and the carboxylic acid's oxygen atoms would be highly negative (red), indicating sites prone to electrophilic attack or hydrogen bonding. The phenyl ring, depleted of electron density, would be less susceptible to electrophilic substitution than benzene (B151609) itself. nih.govresearchgate.net
Atomic Charges: Calculations can assign partial charges to each atom, quantifying the electronic effects of the substituents.
These calculations help predict which parts of the molecule are most likely to engage in chemical reactions or intermolecular interactions.
| Calculated Property | Predicted Characteristic | Implication for Reactivity |
| LUMO Energy | Low | Susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Relatively Small | Indicates higher chemical reactivity |
| ESP at Nitro Group | Highly Negative | Acts as a strong hydrogen bond acceptor |
| ESP on Phenyl Ring | Electron-deficient | Deactivated towards electrophilic substitution |
Mechanistic Insights into Reaction Pathways
Theoretical calculations are instrumental in mapping out the step-by-step pathways of chemical reactions, including identifying transition states and intermediates. For 3-(2-Fluoro-5-nitrophenyl)propanoic acid, quantum chemistry can elucidate mechanisms for reactions such as nucleophilic aromatic substitution, where a nucleophile replaces the fluorine or nitro group. researchgate.net
The strong electron-withdrawing nature of the nitro group deactivates the ring for electrophilic attack but activates it for nucleophilic attack, particularly at positions ortho and para to it. nih.gov Computational models can calculate the activation energies for different potential reaction pathways, predicting which products are most likely to form under specific conditions. For example, by modeling the attack of a nucleophile like a hydroxide (B78521) ion, researchers can determine if substitution of the fluorine atom is energetically more favorable than substitution of the nitro group. These insights are invaluable for synthetic chemists planning to create derivatives of the parent compound.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity.
To develop a QSAR model for derivatives of 3-(2-Fluoro-5-nitrophenyl)propanoic acid, a set of analogues would be synthesized by modifying the parent structure (e.g., changing the substituents on the phenyl ring or altering the propanoic acid side chain). The biological activity of each compound would be measured experimentally.
Next, a wide range of molecular descriptors for each compound would be calculated. These descriptors fall into several categories:
Topological: Describing atomic connectivity and molecular shape.
Electronic: Including HOMO/LUMO energies, dipole moment, and atomic charges. researchgate.net
Hydrophobic: Such as the partition coefficient (logP).
Steric: Related to the volume and surface area of the molecule.
Modeling Electronic and Steric Effects of Substituents
The electronic influence of a substituent is a combination of its inductive and resonance effects. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). Conversely, due to its lone pairs of electrons, it exhibits a weak electron-donating resonance effect (+R). In contrast, the nitro group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects. The combined impact of these substituents renders the aromatic ring electron-deficient.
Steric effects relate to the spatial arrangement of atoms and the hindrances that arise from their size. The fluorine atom at the ortho position relative to the propanoic acid side chain introduces significant steric hindrance. This steric clash can influence the preferred conformation of the side chain, affecting its orientation relative to the phenyl ring.
To quantitatively describe these effects, various parameters have been developed. The Hammett equation is a widely used tool in physical organic chemistry to quantify the electronic effect of substituents on the reactivity of aromatic compounds. It relates the equilibrium or rate constant of a reaction for a substituted compound to that of the unsubstituted compound through substituent constants (σ) and a reaction constant (ρ).
Table 1: Hammett Constants for Fluoro and Nitro Substituents
| Substituent | σ_meta | σ_para_ |
| -F | 0.34 | 0.06 |
| -NO₂ | 0.71 | 0.78 |
Note: These are general Hammett constants and the specific values for the 2-fluoro-5-nitro substitution pattern may vary.
The Taft equation extends this concept to aliphatic systems and also accounts for steric effects through the steric parameter (Eₛ).
Table 2: Taft Steric Parameters for Relevant Groups
| Substituent | Eₛ |
| -F | -0.46 |
| -H | 1.24 |
Note: The Taft steric parameter for the nitro group is not commonly tabulated due to its symmetric nature and variable orientation.
Modern computational chemistry provides powerful tools to model these effects with high accuracy. Density Functional Theory (DFT) is a popular quantum mechanical method used to calculate the electronic structure of molecules. From DFT calculations, a range of electronic properties can be derived:
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. For 3-(2-Fluoro-5-nitrophenyl)propanoic acid, the MEP map would be expected to show a significant accumulation of negative potential around the nitro group and the carboxylic acid oxygen atoms, and a more positive potential on the aromatic ring due to the electron-withdrawing substituents.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and distribution of these orbitals can indicate sites susceptible to electrophilic or nucleophilic attack. The electron-withdrawing nature of the fluoro and nitro groups would be expected to lower the energies of both the HOMO and LUMO.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within a molecule, allowing for a more detailed understanding of the inductive and resonance effects.
By performing conformational analysis using computational methods, the steric hindrance introduced by the ortho-fluoro group can be quantified. The energy of different rotational isomers (rotamers) of the propanoic acid side chain can be calculated to determine the most stable conformation and the energy barriers for rotation. This information is critical for understanding how the molecule might interact with other molecules, such as in a biological system.
Applications in Advanced Organic Synthesis and Materials Research
Precursor in the Synthesis of Complex Heterocyclic Systems
The structural framework of 3-(2-fluoro-5-nitrophenyl)propanoic acid, featuring a reactive nitro group and a fluoro substituent on a phenylpropanoic acid backbone, renders it a valuable precursor for the synthesis of diverse and complex heterocyclic systems. Its utility is particularly pronounced in the construction of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science.
Dihydroquinazoline-2(1H)-one Derivatives
While direct studies utilizing 3-(2-fluoro-5-nitrophenyl)propanoic acid for the synthesis of dihydroquinazoline-2(1H)-one derivatives are not extensively documented, the application of a closely related analogue, 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, highlights the potential of this scaffold. This amino derivative serves as a key precursor in the solid-phase synthesis of a variety of dihydroquinazoline-2(1H)-one derivatives. The synthetic strategy leverages the tetrafunctional nature of the molecule, with the fluoro, nitro, amino, and carboxyl groups providing multiple points for diversification.
In a notable approach, N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid is employed as a foundational building block on a solid support. This allows for the systematic construction of a combinatorial library of 3,4-disubstituted dihydroquinazolin-2(1H)-ones. The process involves the reduction of resin-bound amino acid amides, followed by cyclization and subsequent functionalization, demonstrating an efficient method for generating chemical diversity for applications such as anticancer agent screening. researchgate.net
Indazole Acetic Acid Scaffolds
The synthesis of indazole acetic acid scaffolds, which are prevalent in numerous biologically active compounds, can be achieved using precursors derived from 3-(2-fluoro-5-nitrophenyl)propanoic acid. Specifically, 3-amino-3-(2-nitroaryl)propanoic acids, which can be synthesized from the title compound, undergo novel cascade N-N bond-forming reactions to yield these rare and valuable scaffolds. appchemical.com
This synthetic route allows for the convenient preparation of a range of indazole acetic acid derivatives, including unsubstituted, hydroxy, and alkoxy variants. The reaction typically proceeds by heating the 3-amino-3-(2-nitroaryl)propanoic acid with a suitable nucleophile or solvent under basic conditions, often facilitated by microwave assistance. This method has been shown to tolerate a variety of functional groups and electronic effects on the aromatic ring, leading to the successful synthesis of numerous novel indazole acetic acids. appchemical.comfrontiersin.org The versatility of this approach underscores its potential in drug discovery programs, providing access to scaffolds for developing new therapeutic agents. appchemical.combldpharm.com
Triazole Derivatives
Building Blocks for Peptide Mimetic Development
The structural characteristics of 3-(2-fluoro-5-nitrophenyl)propanoic acid make it an intriguing candidate for the development of peptide mimetics. These are molecules that mimic the structure and function of peptides, often with improved stability and bioavailability. The propanoic acid chain provides a backbone similar to that of an amino acid, while the substituted phenyl ring can mimic the side chains of aromatic amino acids.
Solid-Phase Peptide Synthesis (SPPS) Applications
Analogues of 3-(2-fluoro-5-nitrophenyl)propanoic acid are utilized as building blocks in solid-phase peptide synthesis (SPPS), a cornerstone technique for the efficient assembly of peptides. While direct evidence for the use of the title compound is limited, the application of its protected amino derivatives is well-established. These derivatives are incorporated into peptide chains to introduce specific structural features or functionalities. The fluoro and nitro groups can serve as handles for further chemical modification or as probes to study peptide interactions.
Protected Amino Acid Forms (e.g., Fmoc-, Boc-protected)
For successful application in SPPS, the amino group of the corresponding 3-amino-3-(2-fluoro-5-nitrophenyl)propanoic acid must be protected to prevent unwanted side reactions during peptide coupling. The two most common protecting groups used in SPPS are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).
Fmoc-protected form: The Fmoc group is base-labile and is the standard protecting group for the alpha-amino group in modern SPPS. Fmoc-protected derivatives of similar amino acids, such as Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid, are commercially available and widely used. These building blocks allow for the straightforward incorporation of the nitrophenylalanine analogue into a growing peptide chain.
Boc-protected form: The Boc group is acid-labile and represents an alternative strategy for amino group protection in SPPS. Boc-protected derivatives, like Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid, are also utilized in peptide synthesis, particularly in protocols that require orthogonal protection schemes.
The availability of these protected forms for closely related structures strongly suggests the feasibility and utility of preparing and using Fmoc- and Boc-protected 3-amino-3-(2-fluoro-5-nitrophenyl)propanoic acid in the synthesis of novel peptide mimetics and other peptide-based constructs.
Data Tables
Table 1: Applications in Heterocyclic Synthesis
| Heterocyclic System | Precursor | Key Features of Synthesis |
|---|---|---|
| Dihydroquinazoline-2(1H)-one Derivatives | 3-Amino-3-(2-fluoro-5-nitrophenyl)propionic acid (analogue) | Solid-phase synthesis, combinatorial library generation, tetrafunctional building block. researchgate.net |
Table 2: Applications in Peptide Mimetic Development
| Application | Key Concepts | Protecting Groups |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Building block for peptide chains, introduction of non-canonical amino acids. | Fmoc, Boc |
Intermediates for Specialty Chemicals and Advanced Materials
As a substituted aromatic carboxylic acid, 3-(2-Fluoro-5-nitrophenyl)propanoic acid serves as a valuable building block for the synthesis of a range of specialty chemicals. The presence of the carboxylic acid, nitro, and fluoro functional groups allows for a diverse array of chemical transformations, making it an important precursor in multi-step synthetic processes. While specific applications in advanced materials are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests potential for its use in creating novel materials.
The general utility of nitrophenyl derivatives in the synthesis of various organic compounds is well-established. For instance, similar nitrophenylpropanoic acid derivatives are recognized as important raw materials and intermediates in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. The functional groups on 3-(2-Fluoro-5-nitrophenyl)propanoic acid allow for modifications that can lead to the development of new specialty chemicals with desired properties.
Derivatization for Polymer Chemistry
In the field of polymer chemistry, the derivatization of molecules like 3-(2-Fluoro-5-nitrophenyl)propanoic acid can lead to the creation of functional polymers. The carboxylic acid group can be converted into an ester or an amide, which can then be polymerized. For example, it is known that propanoic acid derivatives can be used to synthesize polymers such as cellulose-acetate-propionate, a useful thermoplastic.
Furthermore, the nitro group on the aromatic ring can be reduced to an amine. This resulting amino group can then participate in polymerization reactions, such as the formation of polyamides or polyimides. Aromatic polymers synthesized from nitro-containing monomers are a subject of research, indicating the potential for this class of compounds in polymer science. researchgate.net While specific examples of polymers derived directly from 3-(2-Fluoro-5-nitrophenyl)propanoic acid are not readily found in the literature, the fundamental reactivity of its functional groups provides a basis for its potential application in creating polymers with specific thermal or optical properties. The fluorine atom can also impart unique characteristics, such as thermal stability and altered electronic properties, to the resulting polymer.
Strategic Intermediates in the Synthesis of Established Pharmaceutical Scaffolds (excluding clinical data)
The most well-documented application of 3-(2-Fluoro-5-nitrophenyl)propanoic acid is as a strategic intermediate in the synthesis of pharmaceutical compounds. Its structure is particularly suited for the construction of biaryl scaffolds, which are common motifs in many drug molecules.
Precursors to Biaryl Structures (e.g., Flurbiprofen (B1673479) intermediates)
A significant application of 3-(2-Fluoro-5-nitrophenyl)propanoic acid and its close derivatives is in the synthesis of Flurbiprofen and its analogues. nih.gov Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), possesses a 2-fluoro-biphenyl-4-yl-propionic acid structure. The synthesis of this biaryl structure often involves the coupling of two phenyl rings.
In a patented synthetic route, a derivative of 3-(2-Fluoro-5-nitrophenyl)propanoic acid, namely a 2-(3-fluoro-4-nitrophenyl)-2-cyano-propionic acid lower alkyl ester, is utilized as a key intermediate. google.com The synthesis involves the following key transformations:
Reduction of the Nitro Group: The nitro group of the intermediate is reduced to an amino group (an aniline (B41778) derivative).
Diazotization and Coupling: The resulting aniline derivative undergoes a Gomberg-Bachmann reaction. In this reaction, the amino group is converted into a diazonium salt, which then reacts with another aromatic ring (such as benzene) to form the biaryl structure.
Hydrolysis: The final step involves the hydrolysis of the cyano and ester groups to yield the carboxylic acid of the final product.
This synthetic strategy highlights the importance of the nitro and fluoro substituents on the phenyl ring of the precursor molecule. The nitro group provides a handle for the crucial diazotization and coupling reaction to form the biaryl system, while the fluorine atom is a key feature of the final pharmaceutical scaffold. The synthesis of various new flurbiprofen analogues often starts from readily available 2-fluoronitrobenzene, underscoring the importance of this substitution pattern in the synthesis of this class of compounds. nih.gov
Advanced Research Directions and Future Perspectives
Exploration of Novel Synthetic Methodologies for Enantiopure Analogues
The synthesis of enantiomerically pure compounds is crucial, as different enantiomers of a molecule can exhibit distinct biological activities. For analogues of 3-(2-Fluoro-5-nitrophenyl)propanoic acid, particularly chiral 2-aryl-2-fluoropropanoic acids, research has focused on moving beyond classical resolution techniques to more advanced and efficient methods. researchgate.net
Novel strategies include:
Asymmetric Fluorination : Early methods involved the asymmetric fluorination of metal enolates derived from carbonyl compounds. While pioneering, these initial attempts often resulted in unsatisfactory enantioselectivities. researchgate.net
Enzymatic Kinetic Resolution : The use of enzymes, such as lipase, for the enantioselective hydrolysis of a racemic mixture of carboxylic esters represents a significant advancement. This biochemical approach can offer high selectivity but requires careful optimization of conditions and substrate tolerance. researchgate.net
Non-Enzymatic Kinetic Resolution : To overcome the limitations of enzymatic methods, non-enzymatic kinetic resolution systems are being developed. These systems provide a new avenue for producing chiral 2-aryl-2-fluoropropanoic acids with high enantiomeric excess. researchgate.net
Chiral Auxiliaries : Another established method involves the transformation of a racemic mixture of carboxylic acids into a diastereomeric mixture by esterification with a chiral alcohol. The resulting diastereomers can then be separated using standard techniques like column chromatography. researchgate.net
The development of these methodologies is critical for accessing single-enantiomer versions of propanoic acid derivatives for specialized research applications. nih.gov
Design of Functionalized Derivatives for Specific Research Applications
The core structure of 3-(2-Fluoro-5-nitrophenyl)propanoic acid serves as a valuable starting point for designing functionalized derivatives aimed at specific research targets. By modifying either the propanoic acid side chain or the aromatic ring, chemists can fine-tune the molecule's properties for various applications, such as in antimicrobial or anticancer studies. researchgate.netnih.gov
Key functionalization strategies include:
Modification of the Carboxylic Acid Group : The carboxylic acid can be converted into esters, amides, or hydrazides to alter solubility, stability, and interaction with biological targets. For instance, the synthesis of carbohydrazides from propanoic acid esters has been explored to create compounds for antimicrobial screening. researchgate.net
Substitution on the Propanoic Chain : Introducing substituents at the alpha or beta position of the propanoic acid can create chiral centers and introduce new functional groups. Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized and evaluated for their antibacterial properties. nih.govresearchgate.net
Alteration of the Aromatic Ring : The fluoro and nitro groups on the phenyl ring are key features, but they can be replaced or supplemented with other substituents to modulate electronic properties and steric profile. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, for example, explores replacing the phenyl ring with other aromatic systems. mdpi.comresearchgate.net
| Functionalization Strategy | Example Derivative Class | Target Research Application | Reference |
|---|---|---|---|
| Amine substitution on the propanoic acid backbone | 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Development of novel antimicrobial candidates | researchgate.netnih.gov |
| Hydroxyl substitution and heterocycle attachment | Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | Screening for antibacterial activity | researchgate.net |
| Thiazole and acetylphenyl amine substitution | 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Development of anticancer candidates | nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern organic synthesis is increasingly benefiting from the integration of flow chemistry and automation to enhance efficiency, safety, and reproducibility. researchgate.net These technologies are particularly relevant for the synthesis of 3-(2-Fluoro-5-nitrophenyl)propanoic acid and its derivatives, which may involve hazardous reagents or intermediates.
Advantages of Flow Chemistry:
Enhanced Safety : Continuous flow reactors handle only small volumes of reactants at any given time, which significantly minimizes risks associated with highly reactive intermediates or exothermic reactions like nitration. d-nb.info
Precise Reaction Control : Flow systems allow for superior control over parameters such as temperature, pressure, and reaction time, leading to higher yields and product purity. researchgate.net
Scalability : Processes developed in flow reactors can often be scaled up more efficiently and reliably than traditional batch processes. researchgate.net
Automated synthesis platforms, when combined with flow chemistry, enable the rapid generation of libraries of functionalized derivatives. nih.gov This high-throughput approach is invaluable for accelerating the exploration of structure-activity relationships in various research fields. d-nb.info
Development of Environmentally Benign Synthetic Protocols
The principles of green chemistry are becoming integral to the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.com The goal is to develop more sustainable processes by reducing waste, avoiding hazardous substances, and minimizing energy consumption. ejcmpr.com
For the synthesis of 3-(2-Fluoro-5-nitrophenyl)propanoic acid and its analogues, green chemistry approaches could include:
Use of Greener Solvents : Replacing conventional volatile organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or bio-based solvents. researchgate.net
Catalytic Methods : Employing efficient and recyclable catalysts to improve reaction rates and reduce the need for stoichiometric reagents, thereby minimizing waste.
Alternative Energy Sources : Utilizing methods such as microwave-assisted or ultrasound-induced synthesis, which can significantly reduce reaction times and energy usage compared to conventional heating. mdpi.com
Atom Economy : Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.
These strategies aim to make the production of valuable chemical building blocks more sustainable and cost-effective. researchgate.netrsc.org
Multi-disciplinary Research at the Interface of Organic Chemistry and Other Sciences
The unique structural motifs within 3-(2-Fluoro-5-nitrophenyl)propanoic acid make it and its derivatives valuable tools and building blocks in multidisciplinary research. The intersection of organic chemistry with fields like materials science, agrochemistry, and microbiology opens up new avenues for innovation.
Materials Science and Agrochemicals : Aromatic compounds containing both fluorine and nitro groups are important precursors in the development of advanced materials and agrochemicals. For example, related structures like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene are used to synthesize novel compounds with applications in these areas, owing to their unique electronic properties and stability. beilstein-journals.orgnih.gov
Microbiology and Chemical Biology : Functionalized propanoic acid derivatives are frequently studied for their potential as antimicrobial agents. The synthesis and evaluation of these compounds against various bacterial and fungal pathogens represent a clear intersection of synthetic organic chemistry and microbiology. mdpi.comresearchgate.net
Fundamental Reaction Discovery : The study of novel transformations of related heterocyclic systems can lead to unexpected discoveries in fundamental organic chemistry. For instance, research into acid-catalyzed transformations of similar scaffolds can reveal new reaction mechanisms and generate novel molecular structures. mdpi.com
This cross-pollination of disciplines ensures that the potential of specialized organic molecules is fully explored, leading to the development of novel solutions for a wide range of scientific challenges.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(2-Fluoro-5-nitrophenyl)propanoic acid to improve yield and purity?
- Methodology :
- Stepwise functionalization : Introduce the fluoro and nitro groups sequentially to avoid side reactions. For example, fluorination via electrophilic substitution followed by nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Data :
| Parameter | Optimal Range | Source |
|---|---|---|
| Nitration Temp. | 0–5°C | |
| Recrystallization | Ethanol:H₂O (3:1 v/v) |
Q. What spectroscopic techniques are critical for characterizing 3-(2-Fluoro-5-nitrophenyl)propanoic acid?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm). Fluorine coupling (³J~5–8 Hz) confirms substituent positions .
- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), nitro group asymmetrical stretch (~1520 cm⁻¹), and C-F stretch (~1100 cm⁻¹) .
- Validation : Cross-reference with computational simulations (DFT/B3LYP) for electronic environment accuracy .
Q. How does the nitro group influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodology :
- Solubility Testing : Measure solubility in DMSO, ethanol, and phosphate buffer (pH 7.4) using UV-Vis spectroscopy (λ~270 nm). Nitro groups reduce aqueous solubility but enhance stability in organic phases .
- Stability Assay : Monitor degradation under UV light (λ=254 nm) and acidic/basic conditions (pH 2–12) via LC-MS over 72 hours .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitro and fluoro substituents in cross-coupling reactions?
- Methodology :
- Electron-Withdrawing Effects : The nitro group deactivates the aromatic ring, directing electrophilic substitutions to meta positions. Fluorine’s inductive effect stabilizes intermediates in Suzuki-Miyaura couplings .
- Kinetic Studies : Use stopped-flow spectroscopy to track reaction rates with Pd(PPh₃)₄ catalysts. Compare activation energies for nitro vs. non-nitro analogs .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model binding affinities with cyclooxygenase-2 (COX-2). The nitro group may form hydrogen bonds with Arg120, while the carboxylic acid interacts with Tyr355 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. What orthogonal analytical methods resolve discrepancies in purity assessments?
- Methodology :
- Orthogonal Techniques : Combine HPLC (purity), ¹H NMR (structural integrity), and elemental analysis (C, H, N, F quantification). Discrepancies arise from residual solvents (e.g., DMF) or isomeric impurities .
- Case Study : A 95% HPLC-pure sample showed 88% elemental analysis due to hydrate formation, resolved by Karl Fischer titration .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity results for fluorinated nitroaromatics?
- Resolution Framework :
- Experimental Variables : Differences in cell lines (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. resazurin) affect IC₅₀ values .
- Structural Analogues : Compare 3-(2-Fluoro-5-nitrophenyl)propanoic acid with 3-(4-Fluorophenyl) derivatives. Meta-substitution may reduce membrane permeability .
Tables for Key Parameters
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 145–148°C | DSC | |
| LogP (Octanol-Water) | 2.3 ± 0.2 | Shake-Flask | |
| pKa (Carboxylic Acid) | 3.8 | Potentiometric |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
